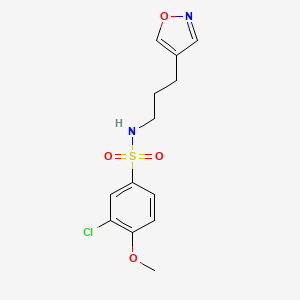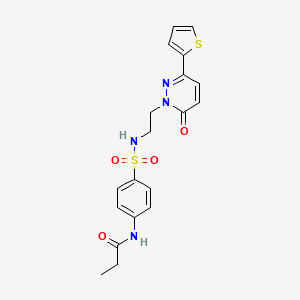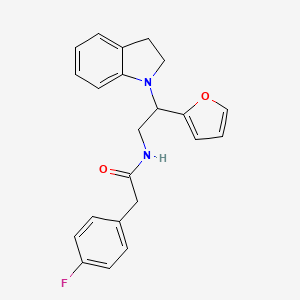
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, an isoxazole ring, and a methoxy group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of the compound “3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide” is Pentatomidae pests , particularly in soybean crops . These pests, also known as stink bugs, are a common problem in soybean crops and feed on over 52 plants .
Mode of Action
The compound interacts with its targets by acting as a pesticide . It is part of a pesticidal mixture that is applied to control the Pentatomidae pests
Biochemical Pathways
It is known that the compound is part of a pesticidal mixture that affects the life cycle of the pentatomidae pests .
Result of Action
The primary result of the compound’s action is the control of Pentatomidae pests in soybean crops . The pests typically target developing seeds including the pods, and the compound helps in mitigating the injury to soybean seeds caused by these pests .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pests build up on their hosts and move to soybeans late in the season as their preferred foods mature . Therefore, the timing of the application of the pesticidal mixture containing the compound can significantly influence its efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Attachment of Propyl Chain: The isoxazole ring is then attached to a propyl chain through a nucleophilic substitution reaction.
Formation of Benzenesulfonamide: The benzenesulfonamide structure is formed by reacting a suitable sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the isoxazole-propyl intermediate with the benzenesulfonamide structure under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide: Contains a fluoro group instead of a chloro group.
Uniqueness
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-19-13-5-4-11(7-12(13)14)21(17,18)16-6-2-3-10-8-15-20-9-10/h4-5,7-9,16H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQEUFUZBKTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)
![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)

![1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2749239.png)



![4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2749244.png)
![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2749249.png)


